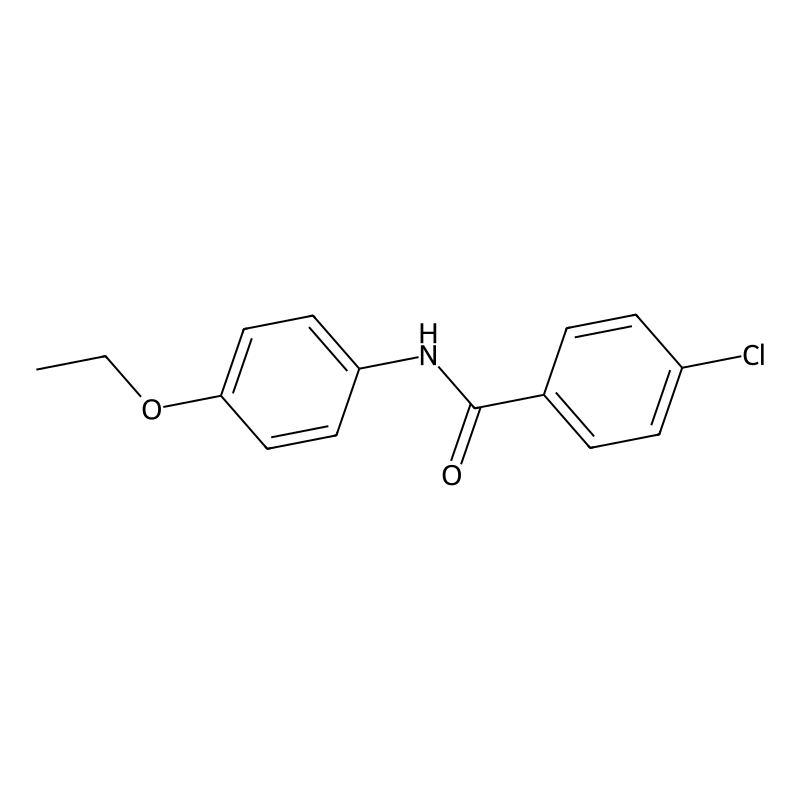

4-Chloro-N-(4-ethoxyphenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Chemistry

4-Chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO2 . It is used in organic chemistry as a reagent .

Method of Application: This compound is typically used in a laboratory setting. The specific method of application would depend on the particular experiment or synthesis being conducted .

Results or Outcomes: As a reagent, 4-Chloro-N-(4-ethoxyphenyl)benzamide would contribute to the outcomes of the chemical reactions it is used in. The specific results would depend on the other reagents and conditions of the reaction .

Synthesis of Novel Benzamide Compounds

Benzamides, including 4-Chloro-N-(4-ethoxyphenyl)benzamide, are significant in various fields such as medical, industrial, biological, and potential drug industries .

Method of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Use in Pharmaceutical Industry

Benzamides, including 4-Chloro-N-(4-ethoxyphenyl)benzamide, are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .

Method of Application: Amide compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

Results or Outcomes: These compounds have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Use in Synthesis of Benzamides

4-Chloro-N-(4-ethoxyphenyl)benzamide can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .

Method of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .

Results or Outcomes: The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

4-Chloro-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula . This compound features a chloro group and an ethoxyphenyl group attached to a benzamide structure, making it significant in various fields such as organic chemistry, medicinal chemistry, and materials science. Its unique structure contributes to its diverse applications and potential biological activities.

- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: The amino group can be oxidized to a nitro group using agents like potassium permanganate.

- Reduction Reactions: The compound can undergo reduction, converting the nitro group back to an amino group using reducing agents like iron powder or tin chloride.

Common Reagents and Conditions- Oxidation: Potassium permanganate, hydrogen peroxide.

- Reduction: Iron powder, tin chloride, hydrochloric acid.

- Substitution: Amines, thiols, bases like pyridine or triethylamine.

Research indicates that 4-Chloro-N-(4-ethoxyphenyl)benzamide exhibits potential biological activities. It has been studied for its antibacterial and anticancer properties, similar to other benzamide derivatives. The compound may interact with various cellular pathways, potentially inhibiting enzymes involved in cell signaling and proliferation.

The synthesis of 4-Chloro-N-(4-ethoxyphenyl)benzamide typically involves the following steps:

- Nitration: Starting with 4-chloroaniline, nitration introduces a nitro group at the para position.

- Reduction: The nitro group is reduced to an amino group using reducing agents.

- Acylation: The resulting amino compound is acylated with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production

In industrial settings, the synthesis is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to enhance efficiency.

Several compounds share structural similarities with 4-Chloro-N-(4-ethoxyphenyl)benzamide:

- 3-Amino-4-chloro-N-(4-methoxyphenyl)benzamide

- 3-Amino-4-chloro-N-(4-methylphenyl)benzamide

- 3-Amino-4-chloro-N-(4-hydroxyphenyl)benzamide

Uniqueness

The presence of the ethoxy group in 4-Chloro-N-(4-ethoxyphenyl)benzamide distinguishes it from these analogs. This ethoxy substitution may influence its solubility, stability, and interaction with biological targets, potentially enhancing its reactivity compared to compounds with different substituents.

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard